molecular formula C9H10O3 B097771 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione CAS No. 19438-64-3

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

Cat. No. B097771
CAS RN: 19438-64-3
M. Wt: 166.17 g/mol
InChI Key: MWSKJDNQKGCKPA-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, is a chemical structure that is closely related to various dihydroisobenzofuran derivatives. These derivatives are significant in the field of organic chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss several related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives can be achieved through various methods. For instance, a Lewis acid-catalyzed domino reaction involving 1,2-addition/1,4-addition/elimination processes has been used to synthesize 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields . This method demonstrates the potential for creating complex structures from simpler precursors like 2,5-dimethylfuran and 1,3-dicarbonyls. Similarly, the synthesis of related compounds such as 5H-dibenzo[c,e]azepine-5,7(6H)-diones from benzamides via palladium-catalyzed double C-H bond activation indicates the versatility of transition metal-catalyzed reactions in forming dihydroisobenzofuran derivatives .

Molecular Structure Analysis

The molecular structure of dihydroisobenzofuran derivatives has been extensively studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of novel phthalide derivatives, revealing their crystallization in specific space groups and providing detailed geometrical parameters . Additionally, DFT calculations have been used to optimize geometries and calculate electronic properties such as HOMO and LUMO energies, which are crucial for understanding the reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of dihydroisobenzofuran derivatives can be influenced by their molecular structure. For example, the presence of substituents on the dihydroisobenzofuran ring can lead to selective oxidation reactions, as seen in the oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, where the sulfide moiety undergoes oxidation with different reagents to yield sulfoxides, N-oxides, and sulfones . These reactions highlight the susceptibility of the dihydroisobenzofuran ring to electrophilic attack and the potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisobenzofuran derivatives are closely related to their molecular structures. The presence of electron-donating or electron-withdrawing groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the crystal and molecular structure analysis of a precursor to a natural product, 5,7-dihydroxy-4,6-dimethyl-1(3H)-isobenzofuranone, provides insights into the intermolecular interactions that can influence the compound's physical state and reactivity . Additionally, the antioxidant activity and DNA binding affinity of these compounds can be assessed through various assays, indicating their potential biological relevance .

Scientific Research Applications

Synthesis of Derivatives

A study by Mohammadizadeh, Saberi, and Taghavi (2016) presents a simple and efficient procedure for synthesizing 5-methyl-3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives. This process involves a condensation reaction between ninhydrin and various 1,3-dicarbonyl compounds followed by oxidative cleavage. The syntheses are conducted in water at room temperature, yielding high-productivity results (Mohammadizadeh, Saberi, & Taghavi, 2016).

Keto-Enol Tautomerism Study

Pires et al. (2016) investigated the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, including their structural assignments supported by NMR, IR, MS/MS, and molecular modeling analyses. This study provides insights into the chemical behavior and stability of these compounds in different states and conditions (Pires et al., 2016).

Cyclocondensation Reactions

Research by Antonov, Dmitriev, and Maslivets (2021) explores the reaction of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate, leading to the formation of furo[2,3-b]pyridines. This study provides a method for synthesizing these compounds, which could be significant in various chemical applications (Antonov, Dmitriev, & Maslivets, 2021).

Metabolite Synthesis

Piggott and Wege (2003) synthesized 5-Hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dione, a metabolite isolated from Aloe ferox and Bulbine capitata. This research contributes to understanding the synthesis pathways of naturally occurring compounds and their potential applications (Piggott & Wege, 2003).

Conjugation and Hydrogen Bonding

Arrieta, Haglund, and Mostad (2000) studied the conjugation and hydrogen bonding in a curcumin analogue, which sheds light on the structural characteristics and potential applications of similar compounds in fields like medicinal chemistry (Arrieta, Haglund, & Mostad, 2000).

properties

IUPAC Name

6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h4,6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSKJDNQKGCKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058692
Record name 4-Methyl-delta-3-tetrahydrophthalic anhydride
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

CAS RN

19438-64-3
Record name 3a,4,5,7a-Tetrahydro-6-methyl-1,3-isobenzofurandione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-delta-3-tetrahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-6-methyl
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